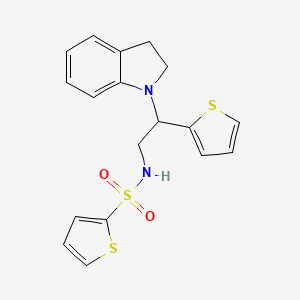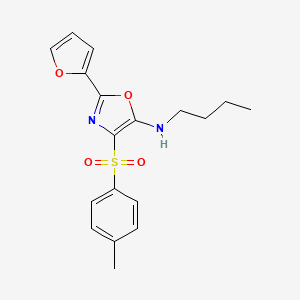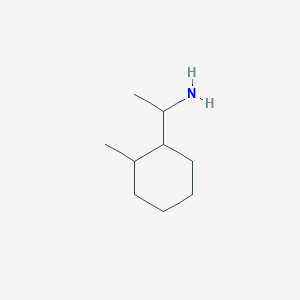
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea, also known as CP-690,550, is a small molecule drug that was initially developed as an immunosuppressant for the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, and it was found to inhibit the activity of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of immune cells. Since then, CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition Performance
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea has been explored for its potential in corrosion inhibition, particularly for protecting mild steel in corrosive environments. Research conducted by Mistry, Patel, Patel, and Jauhari (2011) demonstrated the compound's effectiveness as a corrosion inhibitor in 1 N HCl solutions. Their study utilized weight loss measurements, potentiodynamic polarization, linear polarization, electrochemical impedance spectroscopy, and scanning electron microscopy to evaluate the compound's protective capabilities. The compound exhibited a mixed mode of inhibition and strong adsorption on the steel surface, forming a protective layer and confirming its utility in corrosion prevention applications (Mistry et al., 2011).
Antimicrobial Activities
The compound has been synthesized and assessed for its antimicrobial properties. Patel and Shaikh (2011) prepared derivatives of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea and evaluated them for antimicrobial activity. Their findings highlighted the compound's efficacy against various bacterial and fungal strains, showcasing its potential in developing new antimicrobial agents. The study further emphasized the structural modifications that could enhance the compound's antimicrobial performance, indicating a promising avenue for future pharmaceutical research (Patel & Shaikh, 2011).
Pharmaceutical Importance
Further research has delved into the pharmaceutical significance of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea derivatives. Studies have synthesized and evaluated these compounds for their biological activity, including their role as plant growth regulators and their antimicrobial, antifungal, and antitubercular properties. These investigations contribute to understanding the compound's multifaceted applications in medical and agricultural fields, underscoring its relevance in synthesizing new therapeutic agents and agricultural chemicals with specific biological activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCKFFDOBSJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

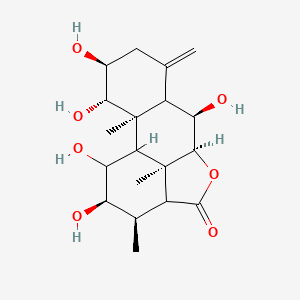

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
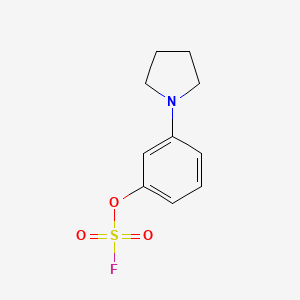
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)
